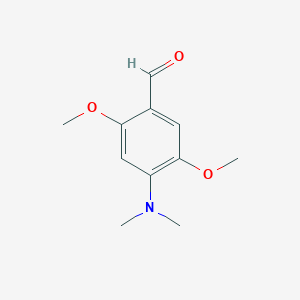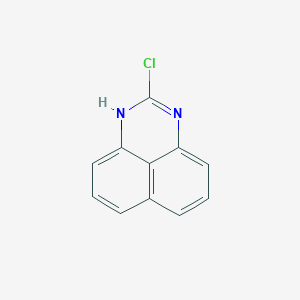
2-chloro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1H-perimidine is a heterocyclic aromatic compound that contains a chlorine atom and a pyridine ring. It is a valuable intermediate in organic synthesis and has been found to have various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-1H-perimidine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemische Und Physiologische Effekte
2-chloro-1H-perimidine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-1H-perimidine in lab experiments include its high yield synthesis method, its ability to act as a precursor in the synthesis of various biologically active compounds, and its unique chemical properties. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-1H-perimidine. One direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to investigate its potential as an anticancer agent and to further understand its mechanism of action. Additionally, there is potential for the development of new synthetic methods for 2-chloro-1H-perimidine and the exploration of its use in other scientific research applications.
In conclusion, 2-chloro-1H-perimidine is a valuable compound with various scientific research applications. Its unique chemical properties and ability to act as a precursor in the synthesis of biologically active compounds make it a promising area of research for the future.
Synthesemethoden
The synthesis of 2-chloro-1H-perimidine can be achieved by various methods, including the reaction of 2-amino-3-chloropyridine with 1,3-dichloro-1,3-dimethyl-2-imidazolidinone in the presence of a base. Another method involves the reaction of 2-amino-3-chloropyridine with 1,3-dichloro-1,1,3,3-tetramethylguanidine in the presence of a base. Both methods have been found to produce high yields of 2-chloro-1H-perimidine.
Wissenschaftliche Forschungsanwendungen
2-chloro-1H-perimidine has been found to have various scientific research applications due to its unique chemical properties. It has been used as a precursor in the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
30837-50-4 |
|---|---|
Produktname |
2-chloro-1H-perimidine |
Molekularformel |
C11H7ClN2 |
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
2-chloro-1H-perimidine |
InChI |
InChI=1S/C11H7ClN2/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14) |
InChI-Schlüssel |
TWEGKOWCJNQSMS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




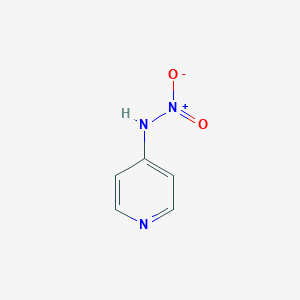

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)
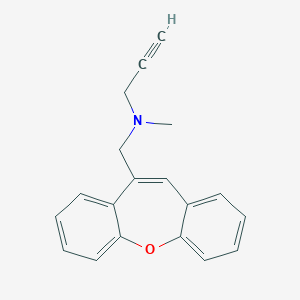
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
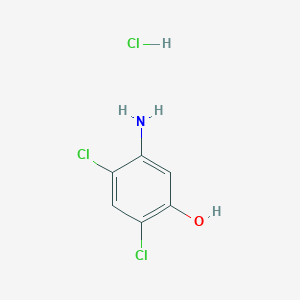
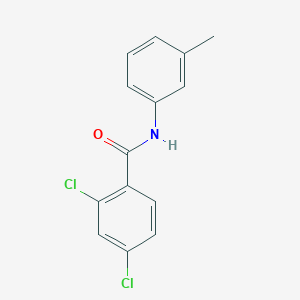
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)

![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
